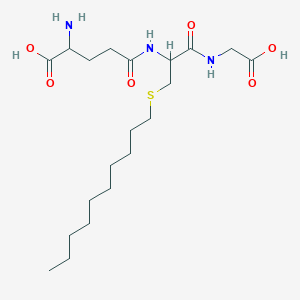

S-Decylglutathione

Description

Properties

CAS No. |

102814-04-0 |

|---|---|

Molecular Formula |

C20H37N3O6S |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H37N3O6S/c1-2-3-4-5-6-7-8-9-12-30-14-16(19(27)22-13-18(25)26)23-17(24)11-10-15(21)20(28)29/h15-16H,2-14,21H2,1H3,(H,22,27)(H,23,24)(H,25,26)(H,28,29)/t15-,16-/m0/s1 |

InChI Key |

XAAOGZMKEJNHLW-HOTGVXAUSA-N |

SMILES |

CCCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Isomeric SMILES |

CCCCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

sequence |

XXG |

Synonyms |

S-DECYLGLUTATHIONE |

Origin of Product |

United States |

Interactions with Glutathione S Transferases Gsts

Overview of Glutathione (B108866) S-Transferase Enzyme Family and Isoforms

The GST enzyme family is diverse, with members found in nearly all life forms. mdpi.comwikipedia.orgplos.org In humans, GSTs are classified into three superfamilies based on their subcellular localization: cytosolic, mitochondrial, and microsomal (MAPEG). mdpi.comwikipedia.org The cytosolic GSTs represent the largest family and are further divided into several classes, including Alpha (A), Mu (M), Pi (P), Theta (T), Zeta (Z), Sigma (S), and Omega (O), based on amino acid sequence similarity and structural characteristics. mdpi.comwikipedia.orgplos.orgresearchgate.net

Classification and Subunit Composition of Relevant GSTs

Cytosolic GSTs are typically dimeric proteins, meaning they consist of two subunits. mdpi.comnih.govontosight.aiplos.org These subunits can be identical (homodimers) or different (heterodimers), contributing to the functional diversity of the enzyme family. ontosight.ai Each subunit has a molecular weight of approximately 25 kDa. mdpi.com The classification into Alpha, Mu, Pi, Theta, Zeta, Sigma, and Omega classes is based on shared amino acid sequence identity, with enzymes within a class typically sharing at least 40% identity, while similarity between classes is generally less than 30%. wikipedia.orgplos.org

Relevant to the interaction with S-Decylglutathione, the Pi class GST, specifically GSTP1-1, is of particular interest. GSTP1-1 is a homodimer composed of two identical GSTP1 subunits. nih.gov It is widely expressed in various human tissues and is often found at elevated levels in many types of cancer cells, where it can contribute to drug resistance. researchgate.netnih.gov Other classes like Alpha (e.g., GSTA1-1) and Mu (e.g., GSTM1-1) are also important cytosolic GSTs, exhibiting different tissue expression patterns and substrate specificities. researchgate.netnih.govnih.gov

Catalytic Mechanism and Active Site Architecture (G-site, H-site)

GSTs catalyze the nucleophilic attack of the thiolate anion of GSH on an electrophilic substrate. nih.govresearchgate.net This reaction is facilitated by the enzyme's active site, which is located in a cleft between the two domains of each subunit and is composed of two distinct binding sites: the G-site and the H-site. nih.govijbs.commdpi.com

The G-site (Glutathione binding site) is more hydrophilic and highly conserved across different GST classes. ijbs.com It is primarily located in the N-terminal domain of the subunit and is responsible for binding GSH and lowering the pKa of its thiol group, thereby activating it for the nucleophilic attack. ijbs.commdpi.com

The H-site (Hydrophobic substrate binding site) is adjacent to the G-site and is predominantly found in the C-terminal domain. ijbs.com This site is more structurally variable and less conserved in terms of amino acid sequence compared to the G-site. researchgate.netijbs.commdpi.com The H-site accommodates the diverse range of hydrophobic electrophilic substrates that GSTs conjugate with GSH, and its variability contributes to the broad substrate specificity observed among different GST isoforms. researchgate.netijbs.commdpi.com The interaction between the G-site and H-site, along with conformational changes in the enzyme upon substrate binding, are crucial for efficient catalysis. nih.govresearchgate.netustc.edu.cn

This compound as a Potent Inhibitor of GST Activity

This compound has been identified as a potent inhibitor of Glutathione S-Transferase activity. nih.govnih.govscience.govomicsdi.org Its structural similarity to the natural substrate glutathione, combined with the presence of the lipophilic decyl chain, allows it to interact with the active site of GST enzymes, thereby interfering with their catalytic function. nih.gov

Specificity of Inhibition: Focus on GSTP1-1

Research has demonstrated that this compound exhibits specificity in its inhibitory effects on different GST isoforms. Notably, it has been shown to be a particularly potent inhibitor of human GSTP1-1. nih.govportlandpress.com Studies investigating the isomerization of 13-cis-retinoic acid catalyzed by various human GSTs found that this compound significantly inhibited the activity of GSTP1-1. nih.govportlandpress.com This suggests a preferential interaction of this compound with the active site of the Pi class enzyme compared to other classes like Alpha (GSTA1-1) or Mu (GSTM1-1) under certain conditions. nih.gov The specific architecture of the GSTP1-1 active site, particularly its H-site, likely plays a role in the differential binding affinity and inhibitory potency of this compound.

Mode of Inhibition: Competitive vs. Non-competitive Mechanisms

The mode of inhibition by this compound can vary depending on the specific GST isoform and the experimental conditions. However, given its structural resemblance to glutathione, this compound is often characterized as a competitive inhibitor with respect to GSH. This means it competes with GSH for binding to the G-site of the enzyme's active site. By occupying the G-site, this compound prevents the binding of GSH, thus inhibiting the conjugation reaction.

While competitive inhibition against GSH is a prominent mode, the interaction with the H-site due to the decyl chain could potentially influence the binding of the electrophilic substrate, leading to mixed or non-competitive inhibition depending on the enzyme and substrate involved. However, the primary mechanism reported aligns with competitive inhibition against glutathione.

Kinetic Characterization of GST-S-Decylglutathione Interaction

Kinetic studies are essential to characterize the interaction between this compound and GST enzymes, providing insights into the affinity and nature of the inhibition. Parameters such as inhibition constant (Ki) values are determined to quantify the potency of this compound as an inhibitor.

While specific kinetic data for this compound's interaction solely with GSTs were not extensively detailed in the provided search results, related studies on GST inhibition and this compound's interaction with other proteins like MRPs offer context. For instance, this compound is described as a potent competitive inhibitor of MRP1 and MRP2 with Ki values in the nanomolar range, highlighting its high affinity for these transporters. oup.comoup.com Although GSTs are distinct from MRPs, this information suggests that this compound can bind with high affinity to proteins that interact with glutathione conjugates.

Kinetic characterization of GST inhibition typically involves measuring enzyme activity in the presence of varying concentrations of the substrate(s) and the inhibitor. Methods such as initial rate studies and analysis using Lineweaver-Burk plots or non-linear regression are employed to determine the type of inhibition and the Ki value. For a competitive inhibitor like this compound competing with GSH, an increase in the apparent Km for GSH would be observed as the concentration of this compound increases, while the Vmax would remain unchanged.

Studies on GSTP1-1 catalysis have determined kinetic parameters for its substrates. For example, in the isomerization of 13-cis-retinoic acid catalyzed by GSTP1-1, the Km was approximately 7 µM and the Vmax was around 650 pmol/min per nmol enzyme. nih.govportlandpress.com The inhibition of this reaction by this compound further supports its interaction with GSTP1-1, and detailed kinetic analyses would quantify the affinity of this compound for the GSTP1-1 active site.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the potency of an inhibitor. For this compound, Ki values have been determined in studies investigating its effect on various GST isoforms. While specific Ki values for this compound inhibiting GSTs were not directly found in the search results, related studies on other inhibitors and transporters provide context for this type of analysis. For instance, amitriptyline (B1667244) has been shown to inhibit GST-π and GST-α with specific Ki values science.gov. This compound has been identified as a potent inhibitor of transferase activity associated with GST science.govscience.gov. It has also been described as a potent competitive inhibitor of [3H]LTC4 transport by MRP1, suggesting binding to the same or closely related sites on MRP1, with an apparent Ki of 116 nM acs.orgresearchgate.net. Although this Ki is for MRP1 transport, it highlights the potency of this compound in interacting with proteins that bind glutathione conjugates.

Effects on Michaelis-Menten Parameters (Km, Vmax)

Inhibition of enzyme activity by compounds like this compound can affect the Michaelis-Menten parameters, Km and Vmax. Km reflects the substrate concentration at which the reaction rate is half of Vmax, the maximum reaction rate. Changes in these parameters indicate the nature of inhibition (e.g., competitive, non-competitive). While direct effects of this compound on GST Km and Vmax were not explicitly detailed in the provided snippets, the concept is central to enzyme inhibition studies. For example, a study on a shuffled GST variant (GSTD4) showed changes in GSH affinity, which would be reflected in Km, and also mentioned optimizing for kinetic properties science.gov. Another study on MRP1 transport of LTC4 provided Vmax and Km values for the transport process itself acs.org. The effect of this compound as a competitive inhibitor of MRP1 suggests it likely impacts the apparent Km for substrates that bind to the same site without necessarily affecting Vmax if the inhibition is purely competitive and reversible acs.org.

Data Table Example (Illustrative based on search concepts, not direct this compound data):

| Enzyme/Transporter | Inhibitor | Substrate | Type of Inhibition | Ki (if available) | Effect on Km | Effect on Vmax | Source |

| GST-π | Amitriptyline | GSH | Competitive | 1.61 ± 0.17 mM | Increased | Unchanged | science.gov |

| GST-α | Amitriptyline | GSH | Competitive | 1.45 ± 0.20 mM | Increased | Unchanged | science.gov |

| MRP1 | This compound | LTC4 | Competitive | 116 nM (app) | Increased | Unchanged | acs.orgresearchgate.net |

Structural Basis of GST-S-Decylglutathione Binding

The interaction between this compound and GSTs is dictated by the structural features of both the inhibitor and the enzyme's active site.

Role of Glutathione-Binding Site (G-site)

The active site of GSTs contains two distinct regions: the glutathione-binding site (G-site) and the electrophilic substrate-binding site (H-site) science.govscience.gov. Given that this compound is a glutathione conjugate, it is expected to interact significantly with the G-site of GSTs. Studies using glutathione-based photoaffinity probes have been developed to target the G-site, highlighting its importance in ligand binding science.govscience.gov. The glutathione moiety of this compound likely occupies the G-site, while the decyl chain extends into or interacts with the H-site or adjacent regions, contributing to its inhibitory potency and specificity towards certain GST isoforms.

Conformational Changes Induced by this compound Binding

Ligand binding to enzymes can induce conformational changes that affect enzyme activity and interactions. While specific details on conformational changes in GSTs induced solely by this compound binding were not extensively covered in the provided snippets, the concept of ligand-induced conformational changes in related proteins like MRP1 was mentioned researchgate.netnih.gov. For MRP1, binding of a substrate can lead to conformational changes that facilitate transport nih.gov. Similarly, binding of this compound to the G-site and potentially the H-site of GSTs could induce structural rearrangements within the enzyme, influencing its catalytic efficiency or interaction with other molecules. Analysis of GST structures, such as GST A4-4, has revealed how different structural modules form the substrate-binding site and govern selectivity researchgate.net. Subtle conformational changes in the GSH-binding site have been observed in shuffled GST variants, contributing to altered affinity science.gov.

Implications of GST Inhibition in Research Models

Inhibiting GST activity using compounds like this compound has significant implications for research models, particularly in studies related to detoxification and drug resistance.

Studies on Xenobiotic Detoxification Pathways

GSTs play a crucial role in the detoxification of a wide range of xenobiotics, including drugs, carcinogens, and environmental pollutants, by conjugating them with glutathione researchgate.netresearchgate.netresearchgate.net. Inhibition of GSTs by this compound can therefore impair these detoxification pathways, leading to altered cellular responses to xenobiotics. Studies have shown that inhibiting GST activity can enhance the efficacy of certain chemotherapeutic agents, suggesting a role for GSTs in drug resistance researchgate.netirbis-nbuv.gov.ua. For example, this compound has been found to enhance adriamycin-induced antitumor effects in vivo, partly by inhibiting GST researchgate.net. This highlights the utility of this compound as a tool to investigate the contribution of GST-mediated conjugation to xenobiotic metabolism and cellular defense mechanisms in various research models. The interplay between GST-catalyzed conjugation and subsequent transport of glutathione conjugates by transporters like MRP1 is a key aspect of xenobiotic detoxification researchgate.netresearchgate.net.

Roles in Cellular Stress Response Mechanisms

Cellular stress response mechanisms are crucial for maintaining cellular homeostasis and protecting cells from damage induced by various stimuli, including oxidative stress, ER stress, and DNA damage. nih.govqiagen.comfrontiersin.org Glutathione (GSH) plays a central role in these defense systems, acting as a primary antioxidant and participating in detoxification processes catalyzed by GSTs and glutathione peroxidase. nih.govmdpi.comspandidos-publications.comfrontiersin.org An imbalance between pro-oxidant species and antioxidant defenses leads to oxidative stress, which can damage cellular components. nih.govmdpi.comwebmd.com

While the direct role of this compound as an antioxidant in cellular stress response mechanisms is not as extensively documented as that of GSH, its interaction with GSTs has implications for these pathways. By inhibiting GSTs, this compound can potentially modulate the cell's ability to detoxify harmful electrophilic compounds and products of oxidative stress that are typically conjugated with GSH by GSTs. mdpi.comnih.gov

Furthermore, GSTs are known to interact with and regulate stress-induced signaling pathways that govern processes like cell proliferation and apoptosis. mdpi.commdpi.com For example, GSTP1-1 can interact with and inhibit the activity of c-Jun N-terminal kinase (JNK), a key component of stress-activated signaling pathways. mdpi.commdpi.com The inhibition of GSTP1-1 by this compound could potentially influence these signaling cascades, thereby affecting cellular responses to stress. nih.govportlandpress.com

Research suggests that modulating GST activity can impact cellular sensitivity to stress-inducing agents. The observation that this compound enhances the cytotoxicity of certain chemotherapeutic agents, at least in part by inhibiting GST activity, highlights a link between this compound, GSTs, and cellular responses to chemical stress. nih.gov

Studies have also indicated that S-acyl glutathione derivatives, which include this compound, may have protective effects against oxidative stress-induced damage in cellular models, such as reducing lipid peroxidation and mitochondrial dysfunction. This suggests a potential, albeit indirect or complex, involvement of this compound in modulating oxidative stress responses.

The role of glutathione and its derivatives in cellular stress responses is multifaceted, involving direct antioxidant activity, enzymatic detoxification via GSTs and other enzymes, and modulation of signaling pathways. mdpi.comnih.govmdpi.comspandidos-publications.com this compound's impact on these mechanisms appears to be significantly mediated through its inhibitory effects on GSTs, which in turn can influence downstream stress response pathways and cellular vulnerability to stress.

Modulation of Atp Binding Cassette Abc Transporters

Introduction to Multidrug Resistance Proteins (MRPs/ABCCs)

ATP-Binding Cassette (ABC) transporters constitute a superfamily of membrane proteins that utilize the energy derived from ATP binding and hydrolysis to translocate a diverse array of substrates across cellular membranes against their concentration gradients. nih.govannualreviews.orgacs.org This superfamily in humans comprises 48 members categorized into seven subfamilies, designated A through G. annualreviews.org Within this superfamily, the 'C' subfamily (ABCC) includes nine transporters frequently referred to as Multidrug Resistance Proteins (MRPs). nih.govportlandpress.com

MRPs are integral membrane proteins that play crucial roles in various physiological and pathophysiological processes. nih.govpeerj.com They are particularly well-known for their involvement in cellular detoxification and the development of multidrug resistance (MDR) in cancer cells. nih.govpeerj.com

Role in Cellular Efflux and Transport

MRPs function primarily as efflux pumps, actively transporting a wide range of substrates out of cells. nih.govpeerj.com These substrates include endogenous compounds such as glutathione (B108866) (GSH) conjugates, glucuronide conjugates, sulfate (B86663) conjugates, and cysteinyl leukotrienes, as well as a broad spectrum of xenobiotics, including many therapeutic drugs and their metabolites. nih.govannualreviews.orgportlandpress.compeerj.comfrontiersin.orgoup.com

The transport activity of MRPs is critical for protecting cells and tissues from potentially toxic substances and for regulating the disposition and elimination of various compounds in the body. nih.govannualreviews.orgpeerj.com In normal tissues, MRPs contribute to processes such as redox homeostasis, steroid metabolism, tissue defense, and the excretion of metabolites into bile and urine. peerj.comfrontiersin.orgoup.com

However, the overexpression of MRPs in cancer cells is a significant mechanism of acquired or intrinsic multidrug resistance. nih.govpeerj.com By increasing the efflux of chemotherapeutic agents, MRPs reduce the intracellular drug concentration, thereby diminishing their cytotoxic effects and contributing to treatment failure. nih.govpeerj.com

Structural and Functional Aspects of MRP1 and MRP2

MRP1 (ABCC1) and MRP2 (ABCC2) are two prominent members of the MRP subfamily that have been extensively studied. Both are large polytopic membrane proteins. annualreviews.orgnih.gov MRP1 consists of 1531 amino acids and has a predicted structure featuring an extra N-terminal domain (TMD0) in addition to the core structure found in many other ABC transporters, which consists of two transmembrane domains (TMD1 and TMD2) and two nucleotide-binding domains (NBD1 and NBD2). annualreviews.orgportlandpress.comcuni.cz MRP2 is slightly larger, with 1545 amino acids, and also contains the TMD0 domain. cuni.czbiorxiv.org

The transmembrane domains are embedded within the cell membrane and are thought to form the translocation pathway or "pore" through which substrates are transported. annualreviews.org The nucleotide-binding domains are located in the cytoplasm and are responsible for binding and hydrolyzing ATP, providing the energy required for transport activity. nih.govannualreviews.org While both NBDs bind ATP, they may differ in their functional equivalence and roles in the transport cycle. nih.gov

MRP1 and MRP2 exhibit overlapping yet distinct substrate specificities and tissue distribution. frontiersin.orgoup.com MRP1 is widely expressed in various tissues and transports a broad range of organic anions, including glutathione and glucuronide conjugates, as well as certain unconjugated organic anions and neutral compounds in a GSH-dependent manner. annualreviews.orgfrontiersin.orgoup.com MRP2 is predominantly localized to the apical membrane of polarized cells, particularly in the liver, kidney, and intestine, and plays a crucial role in the excretion of bilirubin (B190676) glucuronides into bile and xenobiotics into the intestinal lumen. frontiersin.orgoup.comresearchgate.net Despite some similarities in substrate preference, their different tissue distribution and polarized localization lead to distinct physiological functions. frontiersin.orgresearchgate.net

Structurally, the "long" MRPs like MRP1 and MRP2 possess an N-terminal MSD0, which contains five transmembrane segments. portlandpress.com The transporter core comprises MSD1 and MSD2, each followed by an NBD. portlandpress.combiorxiv.org The NBDs contain conserved motifs, including Walker A, Walker B, and the ABC signature sequence, which are essential for ATP binding and hydrolysis. portlandpress.com Studies involving hybrid proteins and domain deletions have provided insights into the roles of different domains in transport activity and localization, although the precise function of TMD0 in MRP2 is still under investigation. oup.combiorxiv.orgresearchgate.net

S-Decylglutathione as an Inhibitor of MRP1/ABCC1 and MRP2 Transport Activity

This compound is a synthetic glutathione conjugate that has been identified as a modulator of MRP transporter activity, specifically acting as an inhibitor of both MRP1 and MRP2. peerj.comoup.comresearchgate.netoup.com Its ability to interact with these transporters has made it a valuable tool for studying their function and has also highlighted its potential as a lead compound for developing MRP inhibitors. oup.comoup.com

Research has demonstrated that this compound can inhibit the ATP-dependent transport of various substrates mediated by MRP1 and MRP2 in different experimental systems, including membrane vesicles and transfected cells. nih.govresearchgate.netresearchgate.net This inhibitory effect is observed across a range of substrates, indicating a relatively broad interaction with the substrate binding or translocation pathways of these transporters. nih.govresearchgate.net

Competitive Inhibition of GSSG Transport

Studies have shown that this compound acts as a competitive inhibitor of the transport of oxidized glutathione (GSSG) by MRPs. researchgate.net GSSG is a physiological substrate for both MRP1 and MRP2, and its transport is an ATP-dependent process. annualreviews.orgresearchgate.net Competitive inhibition suggests that this compound binds to the same or an allosterically coupled site as GSSG, thereby interfering with GSSG translocation. researchgate.netnih.gov

Quantitative studies using membrane vesicles have determined inhibition constants (Ki) for this compound against GSSG transport. For instance, in membrane vesicles from cells overexpressing MRP, this compound competitively inhibited GSSG transport with a Ki value of 0.7 µM. researchgate.net This relatively low Ki value indicates a high affinity of this compound for the GSSG binding site or a closely related site on the transporter. researchgate.netnih.gov

Data demonstrating the competitive inhibition of GSSG transport by this compound:

| Inhibitor | Substrate | Transporter | Ki (µM) | Reference |

| This compound | GSSG | MRP (HeLa T5 cells) | 0.7 | researchgate.net |

| LTC4 | GSSG | MRP (HeLa T5 cells) | 0.3 | researchgate.net |

| MK571 | GSSG | MRP (HeLa T5 cells) | 0.6 | researchgate.net |

This table illustrates that this compound is a potent competitive inhibitor of GSSG transport, with an affinity comparable to other known MRP inhibitors like LTC4 and MK571. researchgate.net

Effects on ATP Hydrolysis and Nucleotide-Binding Domains (NBDs)

The interaction of this compound with MRP1 and MRP2 extends beyond competitive inhibition of substrate transport to influencing their ATPase activity, which is intrinsically linked to the function of the nucleotide-binding domains. nih.govdrugbank.com

Studies investigating the effects of this compound on the ATPase activity of isolated NBDs of MRP1 have revealed interesting findings. nih.gov The isolated NBDs of MRP1, NBD1 and NBD2, both exhibit ATPase activity. nih.gov

Data on ATPase activity of isolated MRP1 NBDs:

| Domain | Apparent Km (ATP) | Vmax (nmol Pi x mg-1 x min-1) | Reference |

| NBD1 | 340 µM | 6.0 | nih.gov |

| NBD2 | 910 µM | 7.5 | nih.gov |

This compound has been shown to stimulate the ATPase activities of these isolated NBDs in a concentration-dependent manner, leading to more than a 2-fold increase in activity. nih.gov This stimulation suggests that this compound can interact directly or indirectly with the NBDs, influencing their ability to hydrolyze ATP. nih.gov

Non-specific Stimulation of ATPase Activity

Crucially, further investigation into the stimulation of ATPase activity by this compound revealed that this effect was found to coincide with the formation of micelles by this compound at the concentrations used. nih.gov This observation suggests that the stimulation of ATPase activity by this compound, at least in the case of isolated NBDs, may not be a direct, specific interaction with a substrate or modulator binding site on the NBDs themselves. nih.gov Instead, the formation of micelles by this compound appears to contribute to or be responsible for the observed increase in ATPase activity. nih.gov Equivalent stimulation of ATPase activity could be achieved with other surfactants forming micelles at similar critical micelle concentrations. nih.gov

Micelle Formation and its Influence on ATPase Activity

Research has shown that this compound can influence the ATPase activity of ABC transporters. Specifically, this compound has been observed to stimulate the ATPase activities of the isolated nucleotide-binding domains (NBDs) of human MRP1 (ABCC1) in a concentration-dependent manner. nih.gov This stimulation was found to coincide with the formation of micelles by this compound. nih.gov Further studies indicated that equivalent stimulation of ATPase activity could be achieved by surfactants possessing similar critical micelle concentrations (CMCs), suggesting that the micelle formation property of this compound plays a role in this observed effect on ATPase activity. nih.gov

This compound as a Modulator of MRP-Mediated Drug Efflux

This compound is recognized as a conjugate that is specifically transported by MRP1 and MRP2. nih.gov Studies have demonstrated that this compound can act as a competitive inhibitor of the transport activity mediated by MRP, particularly the ATP-dependent transport of oxidized glutathione (GSSG). nih.govresearchgate.net

Research on Reversing Multidrug Resistance in Experimental Systems

Investigations into the potential of this compound to reverse multidrug resistance have been conducted in experimental systems, often utilizing cell lines that overexpress MRP transporters. This compound has been shown to competitively inhibit MRP-mediated transport of substrates like GSSG. nih.govresearchgate.net For instance, in studies using membrane vesicles from human leukemia cells overexpressing MRP (HL60/ADR cells) or HeLa cells transfected with an MRP expression vector (HeLa T5 cells), this compound competitively inhibited the ATP-dependent transport of GSSG. nih.govresearchgate.net The inhibition constant (Kᵢ) for this compound in inhibiting GSSG transport by MRP was determined to be 0.7 µM. nih.govresearchgate.net This inhibitory effect on drug efflux pumps like MRP suggests a potential mechanism by which this compound could contribute to reversing multidrug resistance in experimental settings.

Biochemical Probing and Receptor Studies

S-Decylglutathione as a High-Affinity Ligand for Non-Receptor Binding Sites

Research has indicated that this compound acts as a high-affinity ligand for certain non-receptor binding sites. atsjournals.orgatsjournals.org This property is instrumental in differentiating these sites from genuine receptor interactions in binding assays. By occupying these non-receptor sites, this compound helps to reduce non-specific binding, thereby improving the clarity and accuracy of studies focused on receptor targets. atsjournals.orgatsjournals.org

One significant application of this compound is its role in unmasking cysteinyl-leukotriene receptors, particularly those for leukotriene C4 (LTC4). atsjournals.orgatsjournals.orgnih.gov Studies in human lung parenchyma membranes revealed that in the absence of this compound, binding data for [3H]LTC4 primarily showed a single low-affinity binding class, likely representing non-receptor interactions. atsjournals.orgatsjournals.org However, in the presence of this compound, computerized analysis of the binding data revealed the presence of two distinct classes of binding sites, including a high-affinity site with characteristics of a receptor. atsjournals.orgnih.gov This demonstrates this compound's ability to abolish binding to predominant non-receptor sites, thereby allowing for the detection and characterization of lower-capacity, higher-affinity receptor sites that would otherwise be obscured. atsjournals.orgatsjournals.org

Data from binding studies illustrating this effect can be summarized as follows:

| Ligand | Presence of this compound | Binding Sites Observed | Affinity (Kd) |

| [3H]LTC4 | Absent | One class (low-affinity) | Not specified (low) |

| [3H]LTC4 | Present | Two classes (high and low) | ~0.015 nM (high) nih.gov |

| [3H]LTD4 | Absent | Two classes (high and low) | ~0.023 nM (high) nih.gov |

| [3H]LTD4 | Present | Two classes (high and low) | ~0.023 nM (high) nih.gov |

Note: The low-affinity Kd values for LTC4 and LTD4 in the presence or absence of this compound were also reported but are very high (e.g., 105 nM for LTC4 and 230 nM for LTD4), indicating low affinity binding. nih.gov

This unmasking capability has been crucial in advancing the understanding of the complexity of cysteinyl-leukotriene binding sites in various tissues. atsjournals.orgatsjournals.orgnih.gov

This compound is utilized in ligand-binding assays as a tool to improve the specificity of receptor binding studies. Its high affinity for non-receptor binding sites, particularly those that bind cysteinyl-leukotrienes like LTC4, allows researchers to block or significantly reduce non-specific binding. atsjournals.orgatsjournals.orgnih.gov This is particularly important in tissues where non-receptor binding is substantial and can interfere with the accurate determination of receptor binding parameters. atsjournals.orgatsjournals.org By including this compound in the assay buffer, the signal from specific receptor binding becomes more prominent, enabling better characterization of receptor affinity and density. atsjournals.orgnih.gov While this compound has affinity for LTC4 binding sites, it has been shown to be devoid of agonist or antagonist activities on guinea-pig ileum tone, suggesting these sites may not be functional receptors but potentially involved in leukotriene uptake. nih.gov

Unmasking of Cysteinyl-Leukotriene Receptors

This compound as a Tool for Studying Membrane Protein Interactions

Beyond its use in receptor binding, this compound serves as a valuable tool for studying interactions involving membrane proteins, particularly ATP-binding cassette (ABC) transporters. Its enhanced lipophilicity compared to native glutathione (B108866), due to the decyl chain, facilitates its interaction with membrane-associated proteins.

This compound has been identified as a potent competitive inhibitor of several ABC transporters, including MRP1 (ABCC1) and MRP2 (ABCC2). researchgate.netportlandpress.com These transporters are involved in the efflux of a wide range of substrates, including glutathione conjugates like LTC4. researchgate.netportlandpress.com By inhibiting these transporters, this compound can be used to investigate their function, substrate specificity, and role in cellular processes such as detoxification and drug resistance. researchgate.netportlandpress.com Studies have shown that this compound can competitively inhibit the transport of substrates like oxidized glutathione (GSSG) and LTC4 by MRP1 and MRP2, with reported inhibition constant (Ki) values in the sub-micromolar range. researchgate.netportlandpress.com

Example data on the inhibitory effect of this compound on MRP-mediated transport:

| Inhibitor | Transported Substrate | Target Transporter | Ki (µM) |

| This compound | GSSG | MRP1 | 0.7 researchgate.netportlandpress.com |

| This compound | LTC4 | MRP1 | Not specified |

| This compound | GSSG | MRP2 | Not specified |

| This compound | LTC4 | MRP2 | Not specified |

Note: Ki values for LTC4 and GSSG transport inhibition by this compound have been reported for MRP1 and MRP2, demonstrating its inhibitory potency. researchgate.netportlandpress.com

Furthermore, this compound has been shown to non-specifically stimulate the ATPase activity of the nucleotide-binding domains of human MRP1. crukcambridgecentre.org.ukcam.ac.uk This indicates its utility in probing the mechanistic aspects of how these transporters utilize ATP hydrolysis to drive substrate transport. Such studies contribute to understanding the complex conformational changes and energy coupling involved in ABC transporter function. crukcambridgecentre.org.ukcam.ac.uk

Role in Glyoxalase System Studies

Context of Glyoxalase I and II in Detoxification Pathways

The glyoxalase system is a crucial enzymatic pathway present in nearly all living organisms, from bacteria to humans. frontiersin.orgresearchgate.netmdpi.com Its primary function is the detoxification of methylglyoxal (B44143) (MG), a highly reactive and cytotoxic α-oxoaldehyde produced primarily as a byproduct of glycolysis. frontiersin.orgmdpi.commdpi.comwikipedia.orgplos.orgresearchgate.netembopress.orgbioassaysys.com

The glyoxalase system operates through the sequential action of two enzymes: Glyoxalase I (GLYI) and Glyoxalase II (GLYII). frontiersin.orgmdpi.comwikipedia.orgplos.orgresearchgate.netembopress.orgmdpi.comnih.gov The process begins with the spontaneous reaction between methylglyoxal and reduced glutathione (B108866) (GSH) to form a hemithioacetal adduct. frontiersin.orgresearchgate.netmdpi.complos.orgembopress.orgbioassaysys.comresearchgate.netnih.govnih.govnih.gov

Glyoxalase I (S-D-lactoylglutathione lyase) catalyzes the isomerization of this hemithioacetal into S-D-lactoylglutathione. frontiersin.orgresearchgate.netmdpi.comwikipedia.orgplos.orgresearchgate.netembopress.orgbioassaysys.comnih.govnih.govnih.govnih.govnih.govsigmaaldrich.comebi.ac.uk This is often considered the rate-limiting step of the pathway. frontiersin.orgmdpi.com Glyoxalase I is typically a metalloenzyme, often requiring divalent metal ions like Zn²⁺ in eukaryotes and Ni²⁺ in prokaryotes for activity, although both can coexist. frontiersin.orgresearchgate.netplos.orgembopress.orgnih.govebi.ac.uk

Subsequently, Glyoxalase II (hydroxyacylglutathione hydrolase) hydrolyzes S-D-lactoylglutathione to yield D-lactate and regenerate reduced glutathione, which is then available for further detoxification cycles. frontiersin.orgmdpi.comwikipedia.orgplos.orgresearchgate.netmdpi.comnih.govnih.govnih.govnih.govrcsb.orgrsc.orgmdpi.com This two-step process effectively converts toxic methylglyoxal into a non-toxic metabolite, D-lactate. frontiersin.orgresearchgate.netwikipedia.orgresearchgate.net

The glyoxalase system plays a vital role in maintaining cellular homeostasis and protecting against the damaging effects of methylglyoxal-induced glycation of proteins, lipids, and nucleic acids, which is implicated in various pathological conditions. frontiersin.orgplos.orgembopress.orgscbt.com

Investigations into S-Decylglutathione Interaction with Glyoxalase System Components

Investigations into the interaction of various compounds with the glyoxalase system are conducted to understand enzyme mechanisms, identify potential inhibitors or substrates, and explore their biological implications. This compound is one such compound that has been examined in this context.

Research indicates that this compound can interact with Glyoxalase I. One study identifies this compound as a Glyoxalase I substrate. The Michaelis constant (Km), a measure of the substrate concentration required for an enzyme to achieve half of its maximum reaction rate, for this compound with Glyoxalase I has been reported to be in the range of approximately 30–100 µM.

This Km value provides insight into the affinity of Glyoxalase I for this compound under the specific experimental conditions of the study. Compared to the natural substrate, the hemithioacetal formed from methylglyoxal and glutathione, the Km for this compound indicates its binding characteristics to the enzyme's active site.

Data on the interaction of this compound specifically with Glyoxalase II is limited in the available search results. While Glyoxalase II's natural substrate is S-D-lactoylglutathione, the interaction of synthetic S-substituted glutathione derivatives like this compound with this enzyme would be subject of specific biochemical studies to determine if it acts as a substrate, inhibitor, or has no significant interaction.

The decyl chain in this compound has been noted to confer distinct properties, such as superior membrane interaction and inhibition of certain transporters, compared to shorter alkyl analogs like S-methylglutathione. These physical properties could potentially influence its cellular uptake and accessibility to the cytosolic glyoxalase enzymes, thereby indirectly affecting its observed interactions in cellular contexts.

Further detailed kinetic studies and structural analyses would be necessary to fully elucidate the precise nature and mechanism of this compound's interaction with both Glyoxalase I and Glyoxalase II.

Below is a table summarizing the reported kinetic parameter for this compound with Glyoxalase I:

| Compound | Enzyme | Parameter | Value (µM) | Reference |

| This compound | Glyoxalase I | Km | 30–100 |

Synthetic Methodologies and Analog Development

Chemical Synthesis Approaches for S-Decylglutathione and its Analogues

Chemical synthesis is a primary route for obtaining this compound and its analogs. One common strategy involves the conjugation of glutathione (B108866) or a protected cysteine derivative with an appropriate electrophile containing the desired alkyl chain, such as a decyl halide or an enone. hyphadiscovery.comtandfonline.com For instance, the conjugate addition of thiols to enones has been established as a suitable reaction for synthesizing dynamic combinatorial libraries based on glutathione, useful for probing the active site of GST. nih.govacs.org

Another approach involves the reaction of glutathione with haloalkenes, leading to the substitution of a halogen atom by the thiol group of the cysteine moiety within glutathione. tandfonline.com This method has been applied to synthesize conjugates of tetrachloroethylene (B127269) and tetrafluoroethylene. tandfonline.com The use of N-t-BOC protected cysteine can facilitate the synthesis and purification of cysteine conjugates, which are related to glutathione conjugates. tandfonline.com

For synthesizing glutathione S-conjugates (GSX), which include S-alkylglutathione derivatives, the photochemical thiol-ene reaction has emerged as a versatile method. rsc.orgresearchgate.net This reaction, occurring between thiols and alkenes, offers a general and operationally simple protocol with a wide substrate scope and is suitable for use in a biological setting. rsc.orgresearchgate.net These GSX compounds serve as valuable molecular tools for studying glutathione-binding proteins. researchgate.net

In cases where reactive metabolites need to be generated first, a two-step biotransformation approach can be adopted for synthesizing GSH conjugates. hyphadiscovery.com This involves preparing the phase 1 intermediate enzymatically or by incubation with liver fractions, followed by trapping the reactive intermediate in situ with excess GSH. hyphadiscovery.com

Analogs with modifications to the glutathione structure, such as changes to the γ-glutamyl or glycyl moieties, have also been synthesized to study their interaction with different GST isozymes. researchgate.net Solid-phase technology has been employed to synthesize GSH analogues. researchgate.net

Strategies for Modulating Molecular Structure for Enhanced Specificity

Modulating the molecular structure of this compound and its analogs is a key strategy to enhance their specificity towards target proteins, particularly GSTs. This involves rational design based on understanding the interaction between the compound and the enzyme's active site. nih.gov

For GSTs, the active site typically contains a GSH binding region (G-site) and a hydrophobic acceptor binding region (H-site). nih.govacs.org By varying the structure of the S-alkyl group or other parts of the glutathione molecule, researchers can design analogs that preferentially interact with specific sites or isozymes of GSTs. nih.govacs.orgresearchgate.net For example, introducing different alkyl or aryl groups at the sulfur atom can influence isozyme specificity. researchgate.net Modifications at the C-terminus of glutathione analogs have also been shown to generate variation in catalytic efficiency with different GSTs. researchgate.net

Dynamic combinatorial chemistry (DCC) is a technique that utilizes reversible chemical reactions to generate libraries of compounds, which can be directed by a biological target like GST. nih.govacs.org This allows for the identification of strong-binding components within the library, providing insights into structural features that enhance binding and specificity. nih.govacs.org

Computational modeling and rational design methods are often employed to optimize probe structure and improve target specificity. iste.edu.tr Factors such as the size, shape, charge, and chemical functionality of both the probe and the target molecule influence binding affinity and selectivity. iste.edu.tr For instance, the decyl chain in this compound is noted to confer superior membrane interaction and MRP inhibition compared to shorter alkyl analogs, highlighting the role of the hydrophobic chain in influencing interactions with specific proteins like MRP1/2.

Development of this compound-Based Biochemical Probes

This compound and its analogs serve as a basis for developing biochemical probes, particularly for studying glutathione-related enzymes like GSTs. Biochemical probes are small molecules designed to selectively interact with specific protein targets to study their function in complex biological systems. iste.edu.trpromega.com

These probes can be designed to covalently modify a target enzyme, allowing for its identification and/or purification. stanford.edu Activity-based probes (ABPs), for instance, are designed to modify specific active-site residues in a manner that requires enzymatic activity of the target. stanford.edu Affinity-based probes (AfBPs), on the other hand, rely on highly selective, tight binding to targets. stanford.edu

This compound-based probes can incorporate a reactive group for covalent attachment to the enzyme, a linker region to modulate reactivity and specificity, and a tag for identification or purification. stanford.edu The design often exploits the mechanism of the target enzyme to form a covalent probe-protein adduct. frontiersin.org

Fluorescent probes based on the GST-catalyzed reaction of glutathione derivatives have been developed for monitoring GST activities. cas.cnnih.gov These probes often utilize a fluorophore whose emission changes upon cleavage or modification by the enzyme. nih.govacs.org

Design Principles for Selective Chemical Probes

Designing selective chemical probes, including those based on this compound, involves several key principles to ensure that the probe interacts specifically with its intended target while minimizing off-target binding. iste.edu.trresearchgate.net

Target selectivity is a primary principle. researchgate.net Probes must have high affinity for the intended target protein and excellent selectivity over closely related proteins. promega.com Achieving high target specificity necessitates careful consideration of the molecular interactions governing probe-target binding. iste.edu.tr

Key design elements for chemical probes include a ligand to confer selectivity, a reporter group (e.g., fluorophore or affinity tag), and a reactive group that covalently reacts with the target protein. frontiersin.org The ligand part of the probe is crucial for generating selectivity, especially when targeting a single enzyme within a family. frontiersin.org For enzymes, probes can be designed to incorporate substituents that target substrate binding pockets. frontiersin.org

For fluorescent probes, the design is often based on a sensing mechanism triggered by the target enzyme's activity, leading to a change in fluorescence. nih.govacs.org This can involve the cleavage of a specific bond, resulting in the release of a fluorophore or a change in the probe's electronic structure. nih.govacs.org Minimizing background nonenzymatic reactions is essential for high-performance fluorescent probes. cas.cn This can involve fine-tuning the probe's reactivity. cas.cn

The physical and chemical properties of the probe, such as cellular potency, membrane permeability, and solubility, are also critical for effective target engagement in biological systems. promega.comresearchgate.netmdpi.com

Validation of Probe Specificity and Efficacy in Research

Rigorous validation of chemical probes is critical to ensure their specificity and efficacy in biological research. annualreviews.orgnih.gov This process confirms that the observed biological or phenotypic data resulting from probe treatment can be unequivocally linked to the function of the specific target protein. annualreviews.orgnih.gov

Validation typically involves assessing several key parameters:

Specificity: Confirming that the probe selectively binds to and interacts with the intended target over off-target proteins or molecules. iste.edu.trlicorbio.com This can be evaluated using methods that monitor probe interactions against numerous proteins in parallel, such as chemoproteomics approaches. nih.gov Competition experiments can also be used to validate target and site specificity. acs.org For oligonucleotide probes, in-silico testing and experimental tests with non-target species are employed to assess specificity. researchgate.netfda.govf1000research.com

Potency: Determining the concentration at which the probe elicits a desired biological effect. promega.commdpi.com This is often measured in both biochemical assays (e.g., enzyme inhibition) and cell-based assays. promega.commdpi.com

Target Engagement: Demonstrating that the probe physically interacts with its target in living systems. promega.comtandfonline.com Methods for assessing target engagement are crucial for linking probe exposure to functional pharmacology. promega.com

Efficacy: Evaluating the probe's ability to produce the intended functional outcome in a biological system. mdpi.comlicorbio.com This can involve measuring changes in target activity or relevant phenotypic changes. promega.comtandfonline.com

In vitro validation steps often precede in vivo studies. licorbio.com Cell-based assays are valuable for evaluating probe performance before moving to animal models. licorbio.com Assays that directly report on probe-protein interactions are more informative than distal readouts. nih.gov Validating probe specificity and binding affinity in vitro is a crucial step. licorbio.com

For fluorescent probes, validation includes assessing their stability, selectivity against a range of relevant biological molecules, and resistance to non-specific interactions. nih.govacs.org The reversible reaction between the probe and its target can be tested. nih.gov

Analytical and Purification Methodologies

Utilization of S-Decylglutathione in Affinity Chromatography

Affinity chromatography is a powerful technique widely used for the purification of specific biomolecules from complex mixtures chromtech.comresearchgate.netcube-biotech.combio-rad.comsinobiological.comnih.govbio-rad.com. It leverages the specific and reversible binding interaction between a target molecule and a ligand immobilized on a solid support (stationary phase) chromtech.combio-rad.comsinobiological.comnih.govbio-rad.comslideshare.netmicrobenotes.com.

While native glutathione (B108866) is commonly used as an immobilized ligand for purifying glutathione S-transferase (GST) fusion proteins due to the high affinity between GST and glutathione, this compound, as a glutathione derivative, could potentially be explored in similar affinity-based separation strategies, particularly for proteins or molecules that exhibit specific binding to this modified structure. nih.govabcam.comsigmaaldrich.comthermofisher.comcytivalifesciences.com

Immobilization Strategies and Ligand Design

The effectiveness of affinity chromatography is highly dependent on the successful immobilization of the ligand onto a suitable solid support matrix nih.govthermofisher.comnih.gov. The matrix should be inert, have a high surface area, and possess functional groups that allow for the stable coupling of the ligand microbenotes.comthermofisher.com. Common matrices include agarose, cellulose, and synthetic polymers iitkgp.ac.inresearchgate.net.

Immobilization strategies aim to attach the ligand covalently to the matrix while preserving its ability to bind the target molecule nih.govthermofisher.com. Various chemical coupling methods are employed, often requiring activation of the support and/or the ligand nih.govthermofisher.com. For instance, the cyanogen (B1215507) bromide (CNBr) method is a frequently used technique for coupling ligands to activated supports nih.govthermofisher.com. Other methods involve reacting aldehydes on the support with amines or hydrazide groups on the ligand nih.gov. Non-covalent immobilization, based on physical adsorption through electrostatic or hydrophobic interactions, is also possible but generally results in less stable ligand attachment nih.gov.

Ligand design for affinity chromatography involves selecting a molecule that exhibits high specificity and reversible binding to the target microbenotes.com. For this compound, if used as an immobilized ligand, its design would leverage its modified structure to selectively capture proteins or other molecules that interact specifically with the decylglutathione moiety. The method of immobilization would need to consider the chemical structure of this compound to ensure the decyl and glutathione portions involved in binding are properly oriented and accessible for interaction with the target. Considerations include the stability of this compound under the coupling conditions and the potential impact of the immobilization chemistry on its binding properties.

Other Chromatographic Techniques for this compound Analysis

Beyond its potential use as an affinity ligand, this compound itself can be analyzed and purified using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity of this compound . HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the identification and quantification of this compound and potential impurities .

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis and identification of this compound. LC-MS provides detailed structural information and can be used to detect this compound in complex mixtures uow.edu.au. Studies involving S-alkylglutathione derivatives, including this compound, have utilized electrospray ionization mass spectrometry (ESI-MS) to investigate their interactions with proteins like glutathione S-transferase uow.edu.au. This technique can provide insights into the binding stoichiometry and affinity of this compound uow.edu.au.

Chromatographic methods are also essential for purifying this compound after synthesis. Techniques such as preparative HPLC can be employed to isolate this compound from reaction mixtures and remove byproducts, ensuring a high level of purity for research applications.

Spectroscopic and Fluorometric Methods for Interaction Analysis

Spectroscopic and fluorometric methods are valuable for studying the interactions of this compound with other molecules, particularly proteins. Intrinsic tryptophan fluorescence is a spectroscopic technique that can be used to investigate the binding of ligands to proteins containing tryptophan residues nih.gov. Changes in the fluorescence intensity or wavelength of tryptophan can indicate conformational changes in the protein or direct binding of a ligand nih.gov. For example, intrinsic tryptophan fluorescence has been used to study the interaction of nucleotides with the nucleotide-binding domain of multidrug resistance-associated protein 1 (MRP1) nih.gov. Given that this compound interacts with MRPs, similar fluorescence-based approaches could potentially be applied to study its binding to these transporters or other proteins with intrinsic fluorescence.

Fluorometric analysis, in general, involves measuring the emission of light by a fluorescent substance after excitation nih.govnih.govrsc.org. This technique can be highly sensitive and is used in various analytical applications nih.gov. While specific studies detailing the direct fluorometric analysis of this compound were not prominently found, fluorometric methods are widely used in binding assays and interaction studies. For instance, fluorescence-based assays can be designed to measure the displacement of a fluorescently labeled ligand by this compound, thereby determining its binding affinity to a target protein unimi.it.

Binding studies involving this compound and target proteins can also utilize spectroscopic methods like UV-Vis spectroscopy to monitor changes in absorbance upon binding, although this is more applicable if the interacting molecules have suitable chromophores. Surface plasmon resonance (SPR) is another powerful technique that can provide real-time data on binding kinetics and affinity without the need for fluorescent labels, and it could be applied to study the interaction between immobilized proteins and this compound in solution.

Advanced Research Themes and Future Directions

Integration with Systems Biology Approaches

The study of S-Decylglutathione's biological effects is increasingly benefiting from integration with systems biology approaches. While direct, large-scale systems biology studies specifically centered on this compound are emerging, its known interactions position it as a relevant component within complex cellular networks. Systems biology aims to understand biological systems as a whole by integrating data from various levels, such as genomics, proteomics, and metabolomics, often employing computational modeling and simulation kth.sehelsinki.fiucd.ie.

This compound is recognized as a potent competitive inhibitor of Multidrug Resistance-Associated Proteins (MRPs), notably MRP1 (ABCC1) and MRP2 oup.comnih.govescholarship.org. These transporters play crucial roles in the efflux of a wide range of substrates, including conjugated organic anions and certain drugs, influencing drug disposition and contributing to multidrug resistance in various diseases, including cancer oup.comnih.gov. Furthermore, this compound has been shown to stimulate the ATPase activity of the nucleotide-binding domains of human MRP1, indicating a direct interaction that affects transporter function crukcambridgecentre.org.uk.

Beyond transporters, this compound is also known to inhibit glutathione (B108866) S-transferases (GSTs), enzymes involved in detoxification by catalyzing the conjugation of glutathione to various endogenous and exogenous compounds nih.govscience.gov. Specifically, it acts as a potent inhibitor of the transferase activity associated with human GSTP1-1 nih.govscience.gov.

Integrating data on this compound's interactions with MRPs and GSTs into systems biology models can provide a more holistic understanding of its impact on cellular detoxification pathways, drug pharmacokinetics, and cellular signaling networks. Computational models can simulate the effects of this compound on the flux of substrates transported by MRPs or metabolized by GSTs under different physiological or pathological conditions. This can help predict potential drug-drug interactions, understand mechanisms of resistance, and identify cellular processes indirectly affected by this compound's presence. For instance, modeling could explore how this compound-mediated inhibition of MRP1 affects the intracellular accumulation of MRP substrates or how its interaction with GSTP1-1 influences downstream signaling pathways regulated by this enzyme nih.govnih.govscience.gov.

Future directions in this area involve developing comprehensive network models that incorporate the known interactions of this compound and using multi-omics data to map its broader effects on cellular proteomes and metabolomes. Such approaches can reveal previously unappreciated roles or targets of this compound within the intricate web of cellular processes.

Elucidation of Novel Interaction Partners and Pathways

Research continues to focus on fully elucidating the spectrum of proteins and pathways with which this compound interacts. The established interactions with MRPs and GSTs represent significant findings, highlighting its influence on drug transport and detoxification oup.comnih.govescholarship.orgnih.govscience.gov. However, the possibility of additional, as yet unidentified, interaction partners and affected pathways remains an active area of investigation.

Studies have also indicated potential interactions with other transport mechanisms. For example, this compound inhibited fluorescein (B123965) transport in the Malpighian tubules of the cricket Acheta domesticus, suggesting an interaction with organic anion transport pathways in insects biologists.com. This finding in an invertebrate model hints at potentially conserved or divergent interaction profiles across different species and biological systems.

Furthermore, recent research has explored the link between this compound and hyaluronan (HA) production. Treatment of human fibroblasts with this compound, among other ABC transporter inhibitors, led to reduced HA production jpionline.org. While the exact role of ABC transporters in HA synthesis is still under investigation, this observation suggests a potential indirect or direct influence of this compound on processes related to extracellular matrix metabolism or signaling pathways that regulate HA synthesis jpionline.org.

The ongoing elucidation of novel interaction partners and pathways relies on advanced biochemical and cell biological techniques. Techniques such as affinity purification coupled with mass spectrometry can be employed to identify proteins that directly bind to this compound. Functional assays, including transport studies in reconstituted systems or cells with modulated protein expression, are crucial for confirming the functional consequences of these interactions oup.comnih.gov. Perturbing cellular pathways and observing the effects on this compound metabolism or activity can also help identify upstream or downstream components of relevant pathways.

Future research aims to systematically map the interactome of this compound using high-throughput methods and to investigate the functional consequences of these interactions in various cellular contexts. Understanding the full repertoire of its molecular targets and the pathways it influences is critical for appreciating its potential physiological and pharmacological effects.

Methodological Advancements in this compound Research

Advancements in research methodologies are continuously improving the ability to study this compound with greater precision and depth. The challenges in studying interactions with membrane proteins like MRPs or enzymes like GSTs necessitate sophisticated techniques.

Kinetic studies are fundamental to characterizing the interaction of this compound with its targets. For instance, kinetic protocols have been specifically employed in studies of this compound's interference with cysteinyl-leukotriene binding to avoid confounding effects patsnap.com. These studies provide crucial data on binding affinities, inhibition constants, and reaction rates, which are essential for understanding the potency and mechanism of its interactions oup.comnih.govnih.gov.

Technological advancements in areas such as structural biology, computational modeling, and advanced spectroscopy are poised to provide deeper insights. Cryo-electron microscopy and X-ray crystallography can potentially reveal the three-dimensional structures of this compound in complex with its binding partners, providing molecular details of the interaction interfaces nih.gov. Computational approaches, including molecular docking and dynamics simulations, can complement experimental structural data by predicting binding modes and assessing the stability of complexes escholarship.org.

Furthermore, advancements in quantitative mass spectrometry-based proteomics can be applied to measure changes in protein abundance or post-translational modifications in response to this compound exposure, offering insights into affected pathways at a system level helsinki.fi. High-throughput screening methods can also be adapted to identify new compounds that modulate the activity of this compound's targets or to discover novel molecules that interact with this compound itself.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing S-Decylglutathione in vitro?

- Methodological Answer : Synthesis typically involves glutathione derivatization with decyl groups via thioesterification or alkylation reactions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., <sup>1</sup>H/<sup>13</sup>C NMR peaks for decyl chain protons and glutathione backbone), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity recommended for biological assays) . For novel derivatives, elemental analysis and X-ray crystallography may supplement identity verification .

Q. Which enzymatic assays are commonly used to evaluate this compound’s inhibitory activity against peroxidases and transferases?

- Methodological Answer :

- Peroxidase Inhibition : Measure activity via spectrophotometric assays tracking hydrogen peroxide (H2O2) consumption or oxidation of substrates like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Include controls for non-enzymatic H2O2 decomposition .

- Transferase Inhibition : Use kinetic assays monitoring glutathione conjugation (e.g., with 1-chloro-2,4-dinitrobenzene for GST activity). Calculate IC50 values using non-linear regression and validate with Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy between in vitro and in vivo models?

- Methodological Answer :

- Experimental Design : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS in plasma/tissue homogenates. Assess metabolite stability via liver microsome assays .

- Data Interpretation : Use multivariate analysis to identify confounding variables (e.g., cellular uptake barriers, protein binding). Cross-reference with proteomics data to detect compensatory enzyme upregulation in vivo .

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in complex biological systems?

- Methodological Answer :

- Target Profiling : Employ high-throughput screening (HTS) against panels of related enzymes (e.g., other glutathione-dependent enzymes). Use thermal shift assays to confirm binding specificity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Validate with mutagenesis studies targeting key residues .

Q. How should researchers design dose-response studies to account for this compound’s redox-modulating effects?

- Methodological Answer :

- Dose Range : Use logarithmic concentrations (e.g., 0.1–100 µM) to capture threshold effects. Include N-acetylcysteine (NAC) as a redox control.

- Endpoint Selection : Monitor intracellular glutathione levels (via Ellman’s assay) and oxidative stress markers (e.g., ROS with DCFH-DA probes). Normalize data to cell viability (MTT assay) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing enzyme inhibition kinetics of this compound?

- Methodological Answer :

- Kinetic Models : Fit data to Michaelis-Menten or allosteric models using GraphPad Prism. Report Ki (inhibition constant) and α (cooperativity factor) for non-competitive inhibition.

- Reproducibility : Pre-register protocols (e.g., on OSF) and share raw data (e.g., kinetic traces, curve-fitting outputs) in supplementary materials .

Q. How can researchers validate the purity of this compound batches to ensure experimental consistency?

- Methodological Answer :

- Analytical Workflow : Combine HPLC (C18 column, UV detection at 214 nm) with charged aerosol detection (CAD) for quantification. Validate against certified reference standards.

- Batch Records : Document synthesis conditions (e.g., reaction time, temperature) and storage (e.g., -80°C under argon) to mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.